molecular formula C12H14O4 B12734906 1,4-Bis(2,3-epoxypropoxy)benzene, meso- CAS No. 129375-41-3

1,4-Bis(2,3-epoxypropoxy)benzene, meso-

Cat. No.: B12734906
CAS No.: 129375-41-3
M. Wt: 222.24 g/mol
InChI Key: FSYPIGPPWAJCJG-TXEJJXNPSA-N
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Description

1,4-Bis(2,3-epoxypropoxy)benzene, meso- is an organic compound with the molecular formula C₁₂H₁₄O₄. It is a type of glycidyl ether, which is characterized by the presence of epoxy groups. This compound is often used as a reactive diluent and modifier in epoxy resins, which are widely utilized in coatings, adhesives, and composites .

Preparation Methods

The synthesis of 1,4-Bis(2,3-epoxypropoxy)benzene, meso- typically involves the reaction of resorcinol with epichlorohydrin in the presence of a base. The process can be summarized in the following steps:

Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,4-Bis(2,3-epoxypropoxy)benzene, meso- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases for dehydrochlorination, nucleophiles for ring-opening reactions, and catalysts for polymerization.

Scientific Research Applications

1,4-Bis(2,3-epoxypropoxy)benzene, meso- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(2,3-epoxypropoxy)benzene, meso- primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds. This reactivity is harnessed in the formation of cross-linked polymer networks, which are essential for the material’s mechanical properties and stability .

Comparison with Similar Compounds

1,4-Bis(2,3-epoxypropoxy)benzene, meso- can be compared with other glycidyl ethers, such as:

The uniqueness of 1,4-Bis(2,3-epoxypropoxy)benzene, meso- lies in its specific structure, which provides distinct reactivity and properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

129375-41-3

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(2S)-2-[[4-[[(2R)-oxiran-2-yl]methoxy]phenoxy]methyl]oxirane

InChI

InChI=1S/C12H14O4/c1-2-10(14-6-12-8-16-12)4-3-9(1)13-5-11-7-15-11/h1-4,11-12H,5-8H2/t11-,12+

InChI Key

FSYPIGPPWAJCJG-TXEJJXNPSA-N

Isomeric SMILES

C1[C@@H](O1)COC2=CC=C(C=C2)OC[C@@H]3CO3

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)OCC3CO3

Origin of Product

United States

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